molecular formula C23H32N2O3S B2819597 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine CAS No. 929394-24-1

1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B2819597
CAS No.: 929394-24-1
M. Wt: 416.58
InChI Key: JUNLNFLANVMGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine, also known as TMB-DM1, is a potent inhibitor of tubulin polymerization that has shown promising results in cancer research.

Mechanism of Action

1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine works by binding to the colchicine-binding site on tubulin, which prevents tubulin polymerization and disrupts microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer activity in vitro and in vivo. It has been tested in a variety of cancer cell lines and has shown efficacy in breast cancer, lung cancer, and melanoma. This compound has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is its high potency, which allows for lower doses to be used in experiments. However, this compound is also highly hydrophobic, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a short half-life, which can limit its effectiveness in vivo.

Future Directions

For 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine research include exploring its potential use in combination with other anti-cancer agents, developing new formulations to improve its solubility and stability, and investigating its potential use in other types of cancer. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with 4-(2,3-dimethylphenyl)piperazine in the presence of a base. The resulting compound is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a potent inhibitor of tubulin polymerization, which is important for cell division. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-17-8-7-9-20(18(17)2)24-12-14-25(15-13-24)29(26,27)22-16-19(23(3,4)5)10-11-21(22)28-6/h7-11,16H,12-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNLNFLANVMGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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